1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of sulfonyl groups and ethoxy substituents on the phenyl rings adds to the compound’s unique chemical properties.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Introduction of Sulfonyl Groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base.
Ethoxy Substitution: The ethoxy groups can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl groups could play a role in binding to target proteins, while the diazepane ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the sulfonyl and ethoxy substituents.
1,4-Bis(phenylsulfonyl)-1,4-diazepane: Lacks the ethoxy and dimethyl groups.
1,4-Bis((4-methoxyphenyl)sulfonyl)-1,4-diazepane: Contains methoxy groups instead of ethoxy groups.
Uniqueness
1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane is unique due to the specific combination of ethoxy, dimethyl, and sulfonyl substituents. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
1,4-bis[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O6S2/c1-7-32-22-10-12-24(20(5)18(22)3)34(28,29)26-14-9-15-27(17-16-26)35(30,31)25-13-11-23(33-8-2)19(4)21(25)6/h10-13H,7-9,14-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGCVJXKACCUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OCC)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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